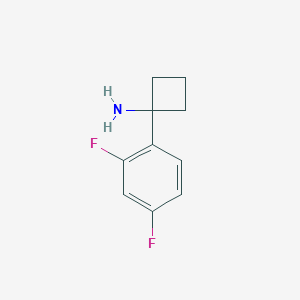

1-(2,4-Difluorophenyl)cyclobutan-1-amine

Description

Contextualization within Cyclobutane (B1203170) Chemistry and Fluoroaryl Amines

The structure of 1-(2,4-Difluorophenyl)cyclobutan-1-amine contains two key motifs that are of significant interest in contemporary medicinal chemistry: the cyclobutane ring and the fluoroaryl amine group.

Cyclobutane Chemistry: The cyclobutane ring, a four-membered carbocycle, has seen a surge in use within medicinal chemistry. nih.govnih.gov Its incorporation into drug candidates is a strategic choice to impart specific, desirable properties. The puckered, three-dimensional nature of the cyclobutane ring offers a level of conformational restriction that can lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target. ru.nllifechemicals.com Furthermore, cyclobutanes can enhance metabolic stability, serve as bioisosteres for other groups like alkenes or larger rings, and help to fill hydrophobic pockets in protein binding sites. nih.govnih.govru.nl Unlike highly strained cyclopropanes or more flexible larger rings, the cyclobutane motif provides a unique balance of rigidity and chemical stability. lifechemicals.com

Fluoroaryl Amines: The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design, with approximately 20% of all modern pharmaceuticals containing fluorine. enamine.netnih.gov Fluoroaryl groups, such as the 2,4-difluorophenyl moiety in the target compound, can profoundly influence a molecule's physicochemical and biological properties. elsevierpure.com The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups, such as the amine, which in turn affects the compound's ionization state and solubility at physiological pH. nih.gov Moreover, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability. nih.govelsevierpure.com Fluoroaryl amines are therefore a popular class of building blocks in the discovery of new drugs. enamine.net

Significance as a Subject of Chemical and Biological Investigation

The primary significance of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. It is not typically investigated for its own biological activity but is rather used as a starting point or key building block for the creation of more elaborate molecules. The compound strategically combines the advantageous properties of its constituent parts:

The Primary Amine: This functional group serves as a crucial handle for a wide array of chemical transformations, allowing for the straightforward introduction of diverse substituents through reactions like amidation, alkylation, and sulfonylation.

The Cyclobutane Core: This provides a rigid, three-dimensional scaffold that can be used to orient appended chemical groups in a precise spatial arrangement, which is critical for effective interaction with biological macromolecules. nih.govru.nl

By using this compound as a scaffold, researchers can systematically explore the chemical space around the cyclobutane-fluoroaryl core, generating libraries of novel compounds for screening in various disease models.

Overview of Current Academic Research Trajectories

Current research involving scaffolds like this compound is largely focused on its application in drug discovery programs. The main trajectory is its use as a foundational element for synthesizing novel series of compounds aimed at specific biological targets. Research efforts can be broadly categorized as follows:

Scaffold-Based Drug Design: Researchers utilize the compound as a central scaffold to which various functional groups are attached. This approach aims to identify derivatives with high affinity and selectivity for specific enzymes or receptors implicated in diseases. The combination of the rigid cyclobutane and the electronically-tuned difluorophenyl ring provides a unique starting point for designing molecules that fit into well-defined binding pockets.

Exploration of Physicochemical Properties: Academic investigations often explore how the interplay between the cyclobutane and difluorophenyl groups affects the properties of the resulting derivatives. This includes studying the impact on lipophilicity, aqueous solubility, and metabolic stability, which are critical parameters for a compound's potential success as a drug. nih.gov

Development of Synthetic Methodologies: While the compound itself is available, research is also directed towards new and efficient synthetic routes to create a wide range of structurally diverse analogs. This enables a more thorough exploration of the structure-activity relationships (SAR) of the compound class.

The table below summarizes the strategic advantages that the core components of this compound bring to the design of new chemical entities.

| Structural Moiety | Contribution to Molecular Properties in Drug Discovery |

| Cyclobutane Ring | Provides conformational restriction. nih.govlifechemicals.com Increases three-dimensionality (sp3 character). Can improve metabolic stability. nih.govru.nl Serves as a bioisostere for other groups (e.g., phenyl, alkene). ru.nl |

| Fluoroaryl Group | Modulates electronic properties and pKa of adjacent groups. nih.gov Blocks sites of metabolic oxidation, increasing half-life. nih.govelsevierpure.com Can enhance binding affinity to protein targets. Improves membrane permeability and bioavailability. elsevierpure.com |

| Primary Amine | Acts as a key synthetic handle for derivatization. Can form critical hydrogen bonds or salt bridges with biological targets. |

Properties

IUPAC Name |

1-(2,4-difluorophenyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHOZEQMKAXACTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=C(C=C(C=C2)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Cyclobutane (B1203170) Ring Construction

The formation of the cyclobutane ring is a critical step in the synthesis of 1-(2,4-difluorophenyl)cyclobutan-1-amine. Various strategies have been developed to construct this strained four-membered carbocycle.

Cyclization Reactions for Carbocyclic Ring Formation

The construction of the cyclobutane ring can be achieved through several cyclization reactions. One common approach involves the use of [2+2] cycloaddition reactions, where two alkene units combine to form the four-membered ring. researchbunny.comresearchgate.net While effective, these reactions can sometimes lead to a mixture of products. researchgate.net Alternative methods, such as ring contraction of larger rings like pyrrolidines, have also been explored to afford substituted cyclobutanes. ntu.ac.uk The choice of method often depends on the desired substitution pattern and stereochemistry of the final product. For instance, the reaction of phenylacetonitrile (B145931) with 1,2-dibromo-1,1-difluoroethane (B1630539) using a strong base like sodium amide can lead to the formation of a difluorocyclopropane derivative, highlighting the intricacies of forming small, strained rings. beilstein-journals.org

Stereoselective Synthetic Approaches and Enantiocontrol

Achieving stereocontrol in the synthesis of the cyclobutane ring is crucial, especially when the final product is intended for pharmaceutical applications. Chiral auxiliaries and catalysts are often employed to direct the stereochemical outcome of the cyclization reactions. rsc.org For example, the use of chiral chinchona-based squaramide bifunctional acid-base catalysts in sulfa-Michael additions to cyclobutenes has been shown to produce thio-substituted cyclobutanes with high enantioselectivity. rsc.org Similarly, stereoselective hetero-Diels-Alder reactions have been utilized to create complex bicyclic systems with high stereocontrol. nih.gov The development of stereoselective methods for constructing multi-substituted cyclobutanes is an active area of research, with techniques like photocatalysis, organocatalysis, and Lewis acid catalysis playing significant roles. ntu.ac.uk

Amine Group Introduction and Functionalization

Once the cyclobutane ring is in place, the next key step is the introduction and subsequent functionalization of the amine group.

Reductive Amination Protocols: Chemical and Biocatalytic

Reductive amination is a widely used and powerful method for introducing an amine group onto a carbonyl compound. organicreactions.orgmasterorganicchemistry.com This process typically involves the reaction of a ketone, such as 1-(2,4-difluorophenyl)cyclobutanone, with an amine source in the presence of a reducing agent.

Chemical Reductive Amination:

A variety of reducing agents can be employed for chemical reductive amination, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. masterorganicchemistry.comnih.gov Sodium triacetoxyborohydride is often preferred due to its mildness and high selectivity for reducing the intermediate imine in the presence of the ketone. nih.govharvard.edu The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). nih.gov Lewis acids such as Ti(OiPr)₄ or TiCl(OiPr)₃ can be used to facilitate the initial condensation of the ketone and amine. researchgate.net

Biocatalytic Reductive Amination:

In recent years, biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. mdpi.com Enzymes such as amine transaminases (ATAs) and imine reductases (IREDs) are particularly effective for the synthesis of chiral amines. diva-portal.orgresearchgate.net

Amine Transaminases (ATAs): ATAs catalyze the transfer of an amino group from an amino donor to a ketone acceptor, producing a chiral amine with high enantiomeric excess. mdpi.comrsc.org This method is attractive for its environmental friendliness and high selectivity. rsc.org The reaction mechanism involves a ping-pong bi-bi kinetic model where the enzyme-bound pyridoxal (B1214274) 5'-phosphate (PLP) cofactor mediates the amine transfer. mdpi.com

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the asymmetric reduction of a pre-formed imine or the direct reductive amination of a ketone and an amine. researchgate.netresearchgate.net They have shown great potential for the synthesis of structurally complex chiral amines. researchgate.net

The table below summarizes key aspects of different reductive amination protocols.

| Protocol | Reagents/Enzymes | Key Features |

| Chemical | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | Mild, selective, broad substrate scope. nih.govharvard.edu |

| Biocatalytic (ATA) | Amine Transaminase | High enantioselectivity, environmentally friendly. mdpi.comrsc.org |

| Biocatalytic (IRED/RedAm) | Imine Reductase, Reductive Aminase | High stereoselectivity, applicable to complex molecules. researchgate.netresearchgate.net |

Nucleophilic Substitution Reactions Involving the Amine Moiety

The amine group of this compound is a nucleophile and can participate in various nucleophilic substitution reactions. These reactions are fundamental for building more complex molecular architectures. The reactivity of the amine can be influenced by the steric hindrance of the cyclobutane ring and the electronic effects of the difluorophenyl group.

Nucleophilic aromatic substitution (SNAAr) is a key reaction where a nucleophile replaces a leaving group on an aromatic ring. scribd.com In the context of the difluorophenyl group, the fluorine atoms can be displaced by strong nucleophiles, although this is generally challenging. nih.gov More commonly, the amine itself acts as the nucleophile, reacting with electrophilic partners. For instance, the amine can react with activated fluoro-aromatic compounds, where a fluorine atom is displaced. researchgate.net The kinetics of such reactions are influenced by the solvent and the presence of activating groups on the aromatic ring. rsc.org

Advanced Amination Techniques

Beyond classical reductive amination, advanced techniques are continuously being developed to improve the efficiency, selectivity, and environmental footprint of amine synthesis.

Amine Dehydrogenases (AmDHs): These enzymes offer an alternative biocatalytic route for the synthesis of chiral amines from ketones, using ammonia (B1221849) as the amine source. york.ac.uk Wild-type AmDHs have been shown to be effective for the synthesis of small chiral amines. york.ac.uk

Amine Oxidase-Inspired Catalysis: Mimicking the action of amine oxidases, researchers have developed catalytic systems for the synthesis of nitrogen-containing heterocycles. For example, an o-quinone catalyst can be used for the regioselective synthesis of 1,2,4-triazoles from primary amines and hydrazine. rsc.org

One-Pot Methodologies: The development of one-pot reductive amination procedures, where the imine formation and reduction occur in the same reaction vessel without isolation of the intermediate, offers significant advantages in terms of efficiency and waste reduction. researchgate.net

Fluorination Strategies within the Molecular Scaffold

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties. For the this compound scaffold, specific fluorination strategies can be employed to create novel analogs.

Introduction of Geminal Difluorine Moieties

The geminal difluorocyclobutane motif is a valuable structural element in medicinal chemistry. researchgate.netbohrium.com The synthesis of molecules containing this moiety often presents significant challenges. researchgate.netnih.gov However, recent advancements have provided pathways for creating chiral fluorinated cyclobutane derivatives. One notable approach involves the asymmetric hydroboration of gem-difluorinated cyclobutenes using rhodium catalysis. This method yields chiral gem-difluorinated α-boryl cyclobutanes, which serve as versatile building blocks for a diverse range of enantioenriched fluorinated cyclobutane derivatives. researchgate.netnih.gov

Another strategy involves the divergent fluorination of alkylidenecyclobutanes using reagents like Selectfluor. bohrium.com This method allows for the preparation of various fluorinated products, including fluoroethers and fluoroketones, while keeping the cyclobutane ring intact. bohrium.com Such strategies could be adapted to precursors of this compound to introduce a geminal difluoro group onto the cyclobutane ring, thereby modulating the compound's properties. The introduction of skipped fluorination motifs has also been explored as a way to significantly reduce lipophilicity (logP). soton.ac.uk

Derivatization Strategies for Research and Analytical Purposes

To facilitate detection, quantification, and the study of structure-activity relationships, the primary amine group of this compound can be chemically modified through various derivatization techniques.

Chromophoric and Fluorophoric Derivatization Techniques

Pre-column or post-column derivatization is a common technique in HPLC analysis to enhance the detection of amines. thermofisher.comresearchgate.net By attaching a chromophore or a fluorophore, the resulting product gains strong UV absorption or fluorescence emission, enabling highly sensitive and selective detection. thermofisher.comresearchgate.net For a primary amine like this compound, several reagents are available for this purpose.

These derivatization reactions convert the non-chromophoric amine into a derivative that can be easily detected and quantified at low concentrations using HPLC with UV-Vis or fluorescence detectors. researchgate.net For instance, Naphthalene-2,3-dicarboxaldehyde (NDA) reacts with primary amines in the presence of cyanide to form highly fluorescent and stable cyanobenz[f]isoindole (CBI) derivatives, which are ideal for sensitive bioanalytical analyses. nih.gov Similarly, novel reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) have been developed for the sensitive analysis of primary aromatic amines, offering low detection limits and straightforward handling. nih.gov

| Reagent | Abbreviation | Detection Method |

|---|---|---|

| o-Phthalaldehyde | OPA | Fluorescence |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Fluorescence |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | Dansyl-Cl | Fluorescence |

| 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-F | Fluorescence |

| 4-Dimethylaminoazobenzene-4'-sulfonyl chloride | Dabsyl-Cl | UV-Vis |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Fluorescence |

| Naphthalene-2,3-dicarboxaldehyde | NDA | Fluorescence |

| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid | PPIA | Fluorescence |

Chemical Modifications for Modulation of Research-Relevant Properties

Beyond analytical purposes, chemical modifications of the this compound structure can be used to systematically modulate its physicochemical properties, such as solubility, lipophilicity, and affinity for biological targets. nih.gov The primary amine and the aryl ring are key handles for such modifications.

For example, N-acylation of the amine group can introduce hydrophobic properties by grafting fatty acid chains. mdpi.com Conversely, introducing polar groups, such as hydroxyl or carboxyl groups, can increase hydrophilicity. The introduction of sulphate residues into polysaccharides has been shown to alter their biological activity, and similar strategies could be explored for smaller molecules. nih.gov Engineered enzymes, like P450BM3, can be used for selective C–H hydroxylation at chemically unactivated sites on the cyclobutane ring, producing valuable bifunctional intermediates for further synthesis and diversification. ox.ac.uk These modifications allow for a fine-tuning of the molecule's properties to optimize its performance in research applications.

Synthesis of Analogs and Precursors

The synthesis of analogs of this compound is essential for exploring structure-activity relationships and developing new chemical entities. This involves the strategic design and synthesis of molecules with variations in the aryl and cyclobutane moieties.

Design and Synthesis of Substituted Aryl and Cyclobutane Analogs

A variety of methods are available for the synthesis of substituted cyclobutane derivatives. researchgate.net These methods often allow for regio- and stereoselective synthesis of complex four-membered rings. researchgate.netacs.org For instance, thermal [2+2] cycloaddition reactions can be employed to create substituted cyclobutane skeletons that can be further transformed into amino acid derivatives. unirioja.es

Chiral Synthesis and Resolution of Stereoisomers

The production of enantiomerically pure this compound is critical for its application in pharmaceuticals, as individual stereoisomers often exhibit different pharmacological activities. The primary method documented for obtaining the single enantiomers of this compound is through the chemical resolution of a racemic mixture. This process relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their physical properties, such as solubility.

A notable method for the chiral resolution of racemic this compound involves the use of tartaric acid derivatives. Specifically, dibenzoyl-L-tartaric acid and dibenzoyl-D-tartaric acid have been effectively employed as resolving agents. This classical resolution strategy involves reacting the racemic amine with one of the chiral acids to form a pair of diastereomeric salts. Due to their different spatial arrangements, these salts exhibit distinct solubilities in a given solvent system, allowing one to crystallize preferentially.

For instance, the reaction of racemic this compound with dibenzoyl-L-tartaric acid leads to the formation of two diastereomeric salts: (R)-1-(2,4-difluorophenyl)cyclobutanamine dibenzoyl-L-tartrate and (S)-1-(2,4-difluorophenyl)cyclobutanamine dibenzoyl-L-tartrate. Through careful selection of solvents and crystallization conditions, the less soluble (R)-amine salt can be selectively precipitated and isolated by filtration.

Conversely, to isolate the (S)-enantiomer, dibenzoyl-D-tartaric acid is used. This results in the preferential crystallization of the (S)-1-(2,4-difluorophenyl)cyclobutanamine dibenzoyl-D-tartrate salt. After separation, the desired enantiomerically pure amine is liberated from its salt by treatment with a base. This process effectively separates the initial racemic mixture into its constituent (R) and (S) enantiomers.

The table below summarizes the key components used in this diastereomeric salt resolution method.

Table 1: Components for Chiral Resolution of this compound

| Role | Compound Name | Target Enantiomer Isolated |

|---|---|---|

| Racemic Mixture | This compound | N/A |

| Resolving Agent | Dibenzoyl-L-tartaric acid | (R)-1-(2,4-Difluorophenyl)cyclobutan-1-amine |

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete structural assignment.

For 1-(2,4-Difluorophenyl)cyclobutan-1-amine, the ¹H NMR spectrum would present distinct signals corresponding to the protons on the aromatic ring and the cyclobutane (B1203170) ring. The aromatic region would exhibit complex splitting patterns due to both proton-proton (H-H) and through-bond proton-fluorine (H-F) couplings. The aliphatic protons of the cyclobutane ring would appear as a set of multiplets, reflecting their diastereotopic nature and coupling to each other.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. It would display unique signals for the quaternary carbon bonded to both the amine and the phenyl ring, the methylene (B1212753) carbons of the cyclobutane ring, and the six distinct carbons of the difluorophenyl ring. The carbons directly attached to fluorine atoms would appear as doublets due to strong one-bond carbon-fluorine (¹JCF) coupling, while other aromatic carbons would show smaller couplings (²JCF, ³JCF), which are highly characteristic and aid in definitive assignment.

Table 1: Predicted NMR Data for this compound This table is based on theoretical predictions and typical chemical shift ranges for similar structural motifs, as specific experimental data was not publicly available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | ~7.4-7.6 | Multiplet | Aromatic CH (1H) |

| ¹H | ~6.8-7.0 | Multiplet | Aromatic CH (2H) |

| ¹H | ~2.4-2.6 | Multiplet | Cyclobutane CH₂ (4H) |

| ¹H | ~1.8-2.0 | Multiplet | Cyclobutane CH₂ (2H) |

| ¹H | ~1.7 (broad) | Singlet | NH₂ (2H) |

| ¹³C | ~160-164 | Doublet, ¹JCF ≈ 245-250 Hz | Aromatic C-F |

| ¹³C | ~128-132 | Doublet of doublets | Aromatic C-H |

| ¹³C | ~110-112 | Doublet, ²JCF ≈ 20-25 Hz | Aromatic C-H |

| ¹³C | ~103-105 | Triplet, ²JCF ≈ 25-29 Hz | Aromatic C-H |

| ¹³C | ~55-60 | Singlet | Quaternary C-N |

| ¹³C | ~30-35 | Singlet | Cyclobutane CH₂ |

| ¹³C | ~15-20 | Singlet | Cyclobutane CH₂ |

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁F₂N), the calculated monoisotopic mass is 183.09 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the molecular formula.

Under electron ionization (EI), the molecule would produce a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 183. The fragmentation pattern provides further structural evidence. A key fragmentation pathway for primary amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This could result in the loss of a propyl radical to yield a significant fragment ion. Cleavage of the cyclobutane ring and fragmentation of the difluorophenyl group would also produce characteristic ions.

Table 2: Expected Mass Spectrometry Data

| m/z (Expected) | Ion Type | Possible Fragmentation Origin |

|---|---|---|

| 183 | [M]⁺ | Molecular Ion |

| 154 | [M-C₂H₅]⁺ | Loss of ethyl radical from cyclobutane ring |

| 127 | [C₆H₃F₂]⁺ | Difluorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires the formation of a high-quality single crystal of the compound or a suitable salt derivative. The analysis would provide precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and the puckered conformation characteristic of the cyclobutane ring. Furthermore, it would reveal how the molecules pack in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonds formed by the primary amine group, which govern the solid-state architecture. At present, no public crystal structure data is available for this specific compound.

Chromatographic Methods for Purification and Identification

Chromatographic techniques are indispensable for both the purification of this compound after its synthesis and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile compounds. A reversed-phase HPLC method, likely employing a C18 stationary phase, would be developed. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier such as acetonitrile (B52724) or methanol, run under isocratic or gradient elution conditions. The compound would be detected by a UV-Vis spectrophotometer, leveraging the chromophoric nature of the difluorophenyl ring. Under defined conditions, the compound would elute at a specific retention time, serving as a key identifier and allowing for quantification of its purity.

Table 3: Typical HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Direct analysis of primary amines by Gas Chromatography (GC) can be problematic due to their polarity, which often leads to peak tailing and poor resolution. To overcome this, derivatization is typically employed to increase the volatility and thermal stability of the analyte. nih.gov The primary amine of this compound can be converted into a less polar derivative, such as a silyl (B83357) (e.g., with BSTFA) or an acyl (e.g., with trifluoroacetic anhydride) derivative. nih.gov This derivatized sample can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS), which allows for separation based on boiling point and definitive identification based on the mass spectrum of the derivative.

Table 4: Representative GC Method for a Derivatized Amine

| Parameter | Typical Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 15 °C/min |

| Detector | Mass Spectrometer (MS) |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. A fundamental framework for these calculations is Molecular Orbital (MO) theory, which describes the behavior of electrons in a molecule in terms of molecular orbitals that spread across the entire structure. By combining atomic orbitals, MO theory generates a set of bonding and antibonding orbitals. Electrons in bonding orbitals stabilize the molecule, while electrons in antibonding orbitals introduce instability. The distribution of electrons within these orbitals dictates the molecule's geometry, energy, and reactivity.

The electronic structure of 1-(2,4-Difluorophenyl)cyclobutan-1-amine can be analyzed through methods like Density Functional Theory (DFT). Such calculations reveal key aspects of its reactivity by examining the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to act as an electron donor in a reaction. For this compound, the HOMO is likely localized around the amine group, which is a common electron-rich site.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to nucleophilic attack. The difluorophenyl ring, with its electron-withdrawing fluorine atoms, would significantly influence the LUMO's energy and distribution.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. Computational studies on fluorinated derivatives of other cyclic compounds have shown that fluorination can influence these orbital energies and, consequently, the molecule's electrochemical stability.

By mapping the electrostatic potential onto the electron density surface, regions of positive and negative charge can be visualized. This map helps predict where the molecule is most likely to engage in electrostatic interactions, with electron-rich (negative) areas susceptible to electrophilic attack and electron-poor (positive) regions prone to nucleophilic attack.

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformations, resulting from rotation around single bonds. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface, or energy landscape, that describes the energy changes as the molecule transitions between these conformations.

For this compound, key conformational variables include the puckering of the cyclobutane (B1203170) ring and the orientation of the difluorophenyl group relative to the ring. The presence of two bulky fluorine atoms on the phenyl ring introduces significant steric and electronic effects that dictate conformational preferences. Research on other 1,3-difluorinated compounds has demonstrated that fluorine substitution profoundly impacts molecular conformation, with a strong dependence on the polarity of the medium. Theoretical calculations can determine the relative energies of different conformers, identifying the global minimum energy structure and the energy barriers to rotation, which are critical for understanding how the molecule might fit into a receptor's binding site.

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A particularly powerful application of this is molecular docking, a method used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in structure-based drug design.

In a typical docking simulation for this compound, the following steps would be taken:

A three-dimensional structure of a target protein is obtained, often from a repository like the Protein Data Bank.

The structure of this compound is generated and optimized to find its lowest energy conformation.

A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site.

Each potential binding pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The score typically accounts for forces like hydrogen bonding, electrostatic interactions, and van der Waals forces.

The results of docking studies can predict whether a compound is likely to bind to a specific target, identify the key amino acid residues involved in the interaction, and provide a binding energy score that helps rank potential drug candidates. nih.govmdpi.com For instance, the amine group could act as a hydrogen bond donor, while the fluorine atoms could form halogen bonds or other electrostatic interactions. Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-receptor complex over time, providing a more dynamic and realistic view of the binding event. pensoft.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing a mathematical equation that relates numerical descriptors of the molecules (predictor variables) to their observed activity or property (response variable).

The general workflow for developing a QSAR/QSPR model involves:

Assembling a dataset of structurally related molecules with experimentally measured activity or property data.

Calculating a wide range of molecular descriptors for each molecule, which can be constitutional, topological, geometric, or electronic.

Using statistical methods to select the most relevant descriptors and build a predictive model.

Validating the model to ensure its robustness and predictive power.

While a specific QSAR model for derivatives of this compound would require a dataset of related compounds with measured biological activity, the principles of QSAR can be discussed. By analyzing a series of analogues where, for example, the substitution pattern on the phenyl ring is varied, a QSAR model could be developed. nih.gov Such a model could predict how changes in properties like lipophilicity (LogP) or electronic character affect a specific biological outcome, such as inhibitory activity against an enzyme. This allows for the in silico design of new, potentially more potent compounds before undertaking their chemical synthesis.

In Silico Prediction of Molecular Descriptors

Even without extensive experimental data, numerous important molecular properties can be calculated in silico using computational algorithms. These molecular descriptors are essential for assessing a compound's drug-likeness and potential pharmacokinetic profile. For this compound, several key descriptors have been predicted.

These descriptors provide a preliminary assessment of the molecule's characteristics. For example, a low number of rotatable bonds suggests good oral bioavailability, while the TPSA is a predictor of cell permeability. The predicted LogP value indicates moderate lipophilicity.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | 2.3027 | Measures lipophilicity, affecting absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | Predicts transport properties like cell permeability. |

| Number of Rotatable Bonds | 1 | Influences conformational flexibility and oral bioavailability. |

| Number of Hydrogen Bond Acceptors | 1 | Potential sites for forming hydrogen bonds with a receptor. |

| Number of Hydrogen Bond Donors | 1 | Potential sites for forming hydrogen bonds with a receptor. |

Structure Activity Relationship Sar Investigations

Impact of Aromatic Substituent Patterns on Chemical and Biological Activity

The substitution pattern on the aromatic ring plays a pivotal role in modulating the biological activity of this class of compounds. The presence and position of substituents like fluorine can significantly alter the electronic properties and conformation of the molecule, thereby influencing its interaction with biological targets.

For instance, in studies of isocoumarin analogues, it was found that fluoro groups on the meta and para positions of a phenyl ring increased antimetastatic activity nih.gov. Similarly, in a series of 1,3,4-oxadiazole derivatives, a fluoro-substituted compound displayed the best inhibitory activity, with the ortho-substituted analog being more potent than the meta- or para-substituted counterparts nih.gov. This highlights the importance of the substituent's position in determining biological efficacy. The 2,4-difluoro pattern in 1-(2,4-Difluorophenyl)cyclobutan-1-amine is therefore likely a key determinant of its specific biological activity, influencing factors such as binding affinity and metabolic stability.

Table 1: Effect of Aromatic Substitution on Biological Activity

| Compound Class | Substituent Position | Observed Effect on Activity |

|---|---|---|

| Isocoumarin Analogues | meta and para-fluoro | Increased antimetastatic effect nih.gov |

Influence of Cyclobutane (B1203170) Ring Modifications and Substitutions

The cyclobutane ring is a distinctive feature of this compound, contributing to its unique three-dimensional structure and conformational rigidity. nih.gov This carbocyclic ring is more stable than highly strained rings like oxetanes but less stable than larger rings such as cyclopentane. nih.govmdpi.com The inherent ring strain of cyclobutane can make its synthesis challenging, but it also provides a unique structural scaffold that can be exploited in drug design. baranlab.org

Modifications to the cyclobutane ring, such as the introduction of substituents or alterations in ring size, can have a profound impact on biological activity. For example, in the context of histamine H3 receptor ligands, rigidifying a flexible linker with a cyclobutoxy moiety led to a significant increase in receptor affinity compared to the non-constrained version. researchgate.net This suggests that the conformational constraint provided by the cyclobutane ring can be advantageous for binding to specific biological targets. Natural products containing cyclobutane rings have been shown to exhibit a range of biological activities, including anticancer properties. researchgate.net

Stereochemical Effects on Molecular Recognition and Biological Interactions

Stereochemistry is a critical factor influencing the biological activity of chiral compounds, as different enantiomers can exhibit distinct pharmacological profiles. nih.govresearchgate.net For molecules that interact with chiral biological macromolecules like proteins and receptors, one enantiomer often displays significantly higher potency than the other. nih.gov

In a study of 1-(1-phenyl-2-methylcyclohexyl)piperidine isomers, the (-)-trans enantiomer was found to be substantially more potent than the (+)-trans enantiomer, both in vitro and in vivo. nih.gov This enantioselectivity indicates that the specific three-dimensional arrangement of the substituents is crucial for optimal interaction with the binding site. nih.gov Similarly, for nature-inspired 3-Br-acivicin and its derivatives, only the isomers with a specific (5S, αS) stereochemistry showed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism may be responsible for the enhanced biological effect of these isomers. nih.govresearchgate.net Therefore, the stereochemistry of this compound is expected to be a key determinant of its molecular recognition and biological interactions.

Table 2: Influence of Stereochemistry on Biological Potency

| Compound Series | More Active Enantiomer/Isomer | Relative Potency |

|---|---|---|

| 1-(1-phenyl-2-methylcyclohexyl)piperidines | (-)-trans-isomer | 9 times more potent in vitro and 4 times more potent in vivo than the (+)-isomer nih.gov |

Optimization Studies on Linker and Side-Chain Moieties

Systematic exploration of linker modifications can lead to significant improvements in binding affinity. researchgate.net For instance, in the development of fluorescent ligands for the histamine H1 receptor, optimization of a peptide linker was a crucial aspect of the research. nih.gov Similarly, in the design of phosphatidylserine-targeting drug conjugates, linker modifications were employed to enhance antitumor efficacy. nih.gov These studies underscore the importance of fine-tuning the linker and side-chain moieties to achieve the desired biological and pharmacokinetic properties. For derivatives of this compound, optimization of any attached linkers or side-chains would be a critical step in developing potent and selective therapeutic agents.

Mechanistic Biological Research in Vitro and Preclinical Models

Enzyme Interaction and Inhibition Mechanism Studies (e.g., α-amylase, tankyrase, ribonuclease H)

Based on a comprehensive review of publicly available scientific literature, no specific studies have been published detailing the interaction or inhibition mechanisms of 1-(2,4-Difluorophenyl)cyclobutan-1-amine with enzymes such as α-amylase, tankyrase, or ribonuclease H. While structurally related compounds have been investigated as tankyrase inhibitors, this specific molecule's activity against these or other enzymes has not been characterized. nih.govnih.govoulu.fi

Receptor Binding and Modulation Studies (e.g., neurotransmitter transporter activity)

There is no specific data in the available scientific literature concerning the receptor binding profile or modulation effects of this compound. Research into its affinity for neurotransmitter transporters, such as the dopamine (B1211576) transporter (DAT) or serotonin (B10506) transporter (SERT), has not been reported. nih.govwikipedia.org Studies on other alicyclic amines have shown activity at these transporters, but such data cannot be extrapolated to this specific compound. nih.govnih.gov

Cellular Pathway Modulation in In Vitro Systems (e.g., WNT/β-catenin, Hippo signaling)

An extensive search of scientific databases reveals no published research on the effects of this compound on cellular signaling pathways. Its potential to modulate key pathways like WNT/β-catenin or Hippo signaling, which are critical in cellular development and disease, remains uninvestigated. nih.govnih.govresearchgate.net

Investigation of Diverse Biological Activities in Model Systems (e.g., Antimicrobial, Antioxidant, DNA Cleavage)

No studies have been published in the scientific literature that investigate the antimicrobial, antioxidant, or DNA cleavage properties of this compound. Therefore, its potential activity in these biological areas is currently unknown.

Preclinical Metabolic Stability and Biotransformation Pathway Analysis

While specific metabolic data for this compound is not available, this section outlines the standard preclinical assays used to determine the metabolic fate of new chemical entities. These assays are crucial for predicting a compound's pharmacokinetic properties, such as its half-life and clearance in the body.

The metabolic stability of a compound is often first assessed using in vitro microsomal stability assays. creative-bioarray.comevotec.com These experiments utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.com The compound is incubated with liver microsomes (from humans or other preclinical species) and necessary cofactors (e.g., NADPH), and its disappearance over time is monitored by analytical methods like LC-MS. evotec.com

From this data, two key parameters are calculated:

In Vitro Half-life (t½): The time required for 50% of the compound to be metabolized. A longer half-life generally suggests greater metabolic stability. creative-bioarray.com

Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is a measure of the volume of the liver that is cleared of the drug per unit of time, independent of blood flow and other physiological factors. creative-bioarray.comnih.gov A lower CLint value indicates slower metabolism. creative-bioarray.com This parameter is essential for predicting in vivo hepatic clearance. evotec.comnih.gov

The data below is representative of results from a typical microsomal stability assay.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Mouse Liver Microsomes |

|---|---|---|---|

| In Vitro t½ (min) | Data Not Available | Data Not Available | Data Not Available |

| CLint (µL/min/mg protein) | Data Not Available | Data Not Available | Data Not Available |

Following stability assessment, studies are conducted to identify the molecular structures of the metabolites formed. This process, known as metabolite identification or "met-ID," helps to understand the biotransformation pathways a compound undergoes. Common metabolic reactions include oxidation, hydroxylation, and conjugation. dovepress.com

A critical aspect of these studies is the search for reactive metabolites. These are chemically unstable molecules that can covalently bind to cellular macromolecules like proteins and DNA, which is a potential mechanism for drug-induced toxicity. For amine-containing compounds, a common metabolic bioactivation pathway involves the formation of reactive iminium ions. dovepress.com This process typically begins with an enzyme-mediated oxidation (hydroxylation) at the carbon atom adjacent to the amine, followed by the loss of water to form the highly electrophilic iminium intermediate. dovepress.com Trapping agents, such as potassium cyanide or glutathione (B108866) (GSH), are often included in in vitro incubations to capture these unstable intermediates and form stable adducts that can be identified by mass spectrometry. dovepress.comresearchgate.net The identification of such adducts provides evidence for the formation of potentially toxic reactive intermediates.

In Vitro Permeability Assessment (e.g., Caco-2 models)

No specific in vitro permeability data for the compound this compound was found in the conducted search of scientific literature.

The assessment of a compound's permeability through intestinal epithelial cells is a critical step in preclinical research, providing an early indication of its potential for oral absorption. The Caco-2 cell monolayer model is a widely utilized and well-established in vitro tool for this purpose. nih.govnih.gov Derived from a human colon adenocarcinoma cell line, Caco-2 cells, when cultured on semipermeable filter supports, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins. nih.govcreative-biolabs.com

The Caco-2 assay is a valuable method for predicting the in vivo intestinal permeability of drug candidates. nih.gov The apparent permeability coefficient (Papp) is the primary metric derived from this assay, quantifying the rate at which a compound moves across the cell monolayer. This measurement can be conducted in two directions: from the apical (lumen) side to the basolateral (blood) side (A-to-B), which simulates absorption into the bloodstream, and from the basolateral to the apical side (B-to-A), which can indicate the involvement of efflux transporters.

A key advantage of the Caco-2 model is its ability to identify compounds that are substrates for efflux transporters, such as P-glycoprotein (P-gp). creative-biolabs.com These transporters actively pump compounds out of the cell, back into the intestinal lumen, thereby limiting their absorption. The efflux ratio (ER), calculated as the ratio of the B-to-A Papp to the A-to-B Papp, is used to assess this phenomenon. An efflux ratio significantly greater than 1 suggests that the compound is actively transported out of the cells, which may correlate with lower oral bioavailability.

While the search did not yield specific permeability values for this compound, a standard Caco-2 permeability assessment would generate data similar to the hypothetical example presented in the table below. Such data would be crucial for understanding the compound's absorption characteristics.

Hypothetical In Vitro Permeability Data for this compound

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| This compound | Data not available | Data not available | Data not available | Data not available |

| Atenolol (Low Permeability Control) | 0.2 | 0.3 | 1.5 | Low |

This table is for illustrative purposes only. The values for the control compounds are typical but can vary between laboratories. No experimental data was found for this compound.

The permeability classification (low, medium, or high) is typically determined by comparing the compound's Papp value to those of well-characterized reference drugs with known human absorption rates. This classification helps in early-stage drug development to select candidates with a higher probability of successful oral administration.

Applications and Future Directions in Chemical Research

Utility as Chemical Probes and Research Tools in Mechanistic Studies

While specific studies detailing the use of 1-(2,4-Difluorophenyl)cyclobutan-1-amine as a chemical probe are not extensively documented, its structural components—a fluorinated phenyl ring and a cyclobutane (B1203170) moiety—offer significant potential for mechanistic investigations. Fluorine atoms, particularly the ¹⁹F isotope, serve as a powerful nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This "bio-orthogonality" allows researchers to monitor molecular interactions in complex biological systems with minimal background interference. nih.gov

Derivatives of this compound could be strategically employed to study enzyme kinetics and binding events. The ¹⁹F NMR chemical shift is highly sensitive to the local chemical environment, providing a clear signal change upon substrate turnover or inhibitor binding. nih.gov This makes fluorinated compounds like this compound valuable tools for:

Rapid screening for enzyme inhibition: A quick assessment of a compound's ability to bind to a target enzyme can be achieved by monitoring changes in the ¹⁹F NMR spectrum. nih.gov

Elucidating enzyme stereochemistry: The strategic placement of fluorine can help determine the facial selectivity of enzymatic reactions. nih.gov

Characterizing transition state analogue inhibition: Fluorinated functional groups can be designed to mimic transition state intermediates, allowing for the stabilization and characterization of enzyme-inhibitor complexes. nih.gov

The rigid cyclobutane structure provides a defined orientation for the difluorophenyl group, which can aid in mapping the topology of enzyme active sites and understanding structure-activity relationships (SAR).

Role in Lead Compound Discovery and Optimization in Academic Settings

In academic drug discovery, the focus is often on identifying and optimizing novel lead compounds that can serve as starting points for new therapeutics. This compound embodies several key features that make it an attractive scaffold for this purpose.

The incorporation of a cyclobutane ring is a strategic move away from the historically flat, two-dimensional molecules that have dominated screening libraries. vu.nl This moiety introduces three-dimensionality (3D), a characteristic increasingly sought after in modern drug design to improve properties like solubility and selectivity. vu.nlnih.govnih.gov The cyclobutane scaffold is considered an underrepresented yet appealing motif for fragment-based drug discovery (FBDD), a powerful method for identifying new lead compounds. nih.govnih.gov In FBDD, small molecular fragments are screened for their ability to bind to a biological target; promising hits are then elaborated into more potent lead molecules. nih.govresearchgate.net The defined structure of the cyclobutane ring provides accessible growth vectors for chemical modification. nih.govresearchgate.net

Furthermore, the presence of fluorine atoms significantly influences the compound's properties, a concept often referred to as the "fluorine effect". researchgate.net Fluorination can enhance crucial drug-like characteristics such as:

Metabolic stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and potentially increasing the compound's half-life in biological systems. numberanalytics.comnih.gov

Binding affinity: The high electronegativity of fluorine can lead to favorable interactions with enzyme active sites, modulating the pKa of nearby functional groups and improving binding to target receptors. nih.gov

Membrane permeability: Fluorine substitution can improve a molecule's ability to cross biological membranes, which is critical for reaching its intended target. nih.gov

Academic research programs can leverage these attributes, using this compound as a core structure in the design of libraries for screening against various biological targets. nih.gov The process of lead optimization involves systematically modifying a lead compound to improve its efficacy and pharmacokinetic profile, and this scaffold provides a robust and versatile template for such modifications. nih.govnih.govcriver.com

Advancements in Medicinal Chemistry Scaffold Design Principles

The structure of this compound aligns with several advanced principles in medicinal chemistry scaffold design, most notably the concept of "privileged scaffolds". nih.govresearchgate.netrsc.org A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a highly efficient starting point for drug discovery across different disease areas. researchgate.netmdpi.com The aryl-amine structure linked by an alkyl group is a feature found in many compounds targeting the central nervous system (CNS). nih.gov

The cyclobutane ring in this compound serves as a bioisosteric replacement for more common, planar ring systems like phenyl groups. This substitution offers improved physicochemical properties while maintaining or enhancing biological activity. nih.gov The move toward 3D scaffolds is a significant advancement, as these structures can explore a larger chemical space and interact more specifically with the complex, three-dimensional surfaces of protein targets. nih.govnih.gov

The strategic incorporation of fluorine is another key design principle. With up to 50% of drugs approved by the FDA in some recent years containing fluorine, its role in modern medicinal chemistry is undeniable. nih.govnih.gov Fluorinated building blocks are central to this trend, allowing for the fine-tuning of a molecule's electronic and physical properties. nih.gov The difluorophenyl group in this compound can significantly alter a molecule's lipophilicity, polarity, and metabolic stability, providing medicinal chemists with a powerful tool to overcome common challenges in drug design. researchgate.netnih.gov

Potential in Advanced Materials Science Research and Development

While primarily explored in a medicinal chemistry context, the unique properties of this compound suggest potential applications in advanced materials science. The incorporation of fluorine into organic molecules is a well-established strategy for creating materials with specialized properties. numberanalytics.comresearchgate.netacs.org

Fluorinated compounds are known for their:

High thermal stability and chemical inertness: The strength of the carbon-fluorine bond imparts exceptional resistance to heat and chemical degradation. numberanalytics.comresearchgate.net

Low surface energy: This property leads to materials with hydrophobic (water-repellent) and oleophobic (oil-repellent) characteristics, useful for creating non-stick and low-adhesion coatings. researchgate.net

Unique electronic properties: Fluorination lowers both the HOMO and LUMO energy levels of organic molecules, which can facilitate electron injection and improve resistance to oxidation in electronic and optoelectronic devices. rsc.org

Derivatives of this compound could be investigated as monomers for the synthesis of specialty fluoropolymers. researchgate.netman.ac.uk Such polymers might exhibit desirable properties like high thermal stability, enhanced durability, and specific optical or electrical characteristics. numberanalytics.comresearchgate.netmdpi.com The defined stereochemistry of the cyclobutane ring could also be used to create polymers with well-defined architectures. Furthermore, the C–H···F interactions can play a role in the supramolecular organization of materials in the solid state, potentially influencing properties like charge carrier mobility. rsc.org

Emerging Research Trends and Unexplored Avenues in Related Chemical Space

The chemical space surrounding this compound is ripe for exploration, with several emerging trends pointing toward new research directions. A significant trend is the development of novel synthetic methodologies to create libraries of diverse fluorinated cyclobutane derivatives. sciencedaily.com This includes synthesizing different isomers and analogs to systematically study how structural changes impact biological activity and physical properties. nih.govchemrxiv.org

Unexplored avenues include:

Synthesis of Diverse Analogs: Creating a library of compounds by modifying the substitution pattern on the phenyl ring or by altering the functional groups on the cyclobutane ring. This could lead to the discovery of molecules with novel biological activities. nih.gov

Exploration of Different Heterocyclic Scaffolds: Investigating the replacement of the phenyl ring with various fluorinated heteroaromatic systems, a strategy that has proven successful in drug discovery. brighton.ac.uk

Development of Novel 1,2,4-Oxadiazole (B8745197) Derivatives: The synthesis of 1,2,4-oxadiazole derivatives from various starting materials is an active area of research, with applications in creating compounds with anticancer and antifungal properties. mdpi.comnih.govmdpi.com

Application in Agrochemicals: The structural motifs present in this compound are also found in some modern insecticides, suggesting potential applications in agrochemical research. nih.gov

Biocatalysis: The use of enzymes for the synthesis of fluorinated compounds is a growing field, offering environmentally friendly and highly selective methods for producing chiral building blocks. nih.gov

Future research will likely focus on expanding the library of derivatives based on this scaffold and screening them against a wider range of biological targets and for novel material properties.

Q & A

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.